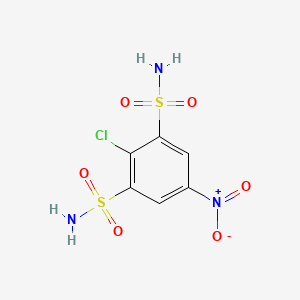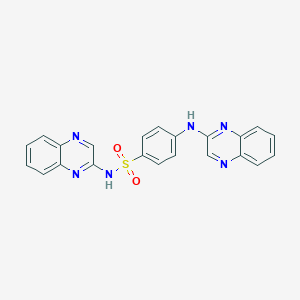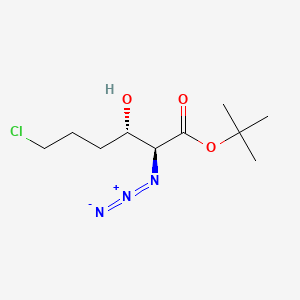
L-Acfm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Acetylcarnitine fumarate (L-Acfm) is a compound that combines L-acetylcarnitine, an acetylated form of the amino acid derivative carnitine, with fumaric acid. L-acetylcarnitine is known for its role in energy production and mitochondrial function, while fumaric acid is involved in the citric acid cycle. This compound is often used in dietary supplements and has been studied for its potential benefits in various health conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Acetylcarnitine fumarate is synthesized through the esterification of L-acetylcarnitine with fumaric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In industrial settings, the production of L-acetylcarnitine fumarate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for use in dietary supplements and pharmaceuticals.
Analyse Des Réactions Chimiques
Types of Reactions
L-Acetylcarnitine fumarate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-acetylcarnitine and fumaric acid.
Oxidation: L-acetylcarnitine can undergo oxidation to form acetyl-CoA, which enters the citric acid cycle.
Substitution: The acetyl group can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Enzymatic oxidation using carnitine acetyltransferase.
Substitution: Alcohols or other acyl donors, catalysts such as acids or bases.
Major Products Formed
Hydrolysis: L-acetylcarnitine and fumaric acid.
Oxidation: Acetyl-CoA.
Substitution: Various acyl-carnitine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in mitochondrial function and energy metabolism.
Medicine: Investigated for its potential benefits in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, as well as in conditions like depression and chronic fatigue syndrome.
Industry: Used in the formulation of dietary supplements aimed at improving cognitive function, energy levels, and overall health.
Mécanisme D'action
L-Acetylcarnitine fumarate exerts its effects through several mechanisms:
Energy Production: L-acetylcarnitine is converted to acetyl-CoA, which enters the citric acid cycle to produce ATP.
Neuroprotection: It has antioxidant properties and can protect neurons from oxidative stress.
Mitochondrial Function: Enhances mitochondrial function and biogenesis, improving cellular energy metabolism.
Neurotransmitter Regulation: Modulates the levels of neurotransmitters such as acetylcholine, which is important for cognitive function.
Comparaison Avec Des Composés Similaires
L-Acetylcarnitine fumarate can be compared with other similar compounds:
L-Carnitine: While L-carnitine is involved in fatty acid transport, L-acetylcarnitine has additional benefits related to acetyl group donation and neuroprotection.
Propionyl-L-carnitine: This compound is similar but has a propionyl group instead of an acetyl group, which affects its metabolic and therapeutic properties.
L-Carnitine tartrate: Another form of L-carnitine combined with tartaric acid, used primarily for its benefits in sports nutrition.
L-Acetylcarnitine fumarate stands out due to its combined benefits of energy production, neuroprotection, and mitochondrial enhancement, making it a unique and valuable compound in both research and practical applications.
Propriétés
Formule moléculaire |
C21H35NO3S |
|---|---|
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
methyl (2R)-2-acetamido-3-[(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoate |
InChI |
InChI=1S/C21H35NO3S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-26-15-20(21(24)25-6)22-19(5)23/h9,11,13,20H,7-8,10,12,14-15H2,1-6H3,(H,22,23)/b17-11-,18-13+/t20-/m0/s1 |
Clé InChI |
MXSBUVKSWFWHTQ-NNCUDPSNSA-N |
SMILES isomérique |
CC(=CCC/C(=C\CC/C(=C/CSC[C@@H](C(=O)OC)NC(=O)C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)NC(=O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







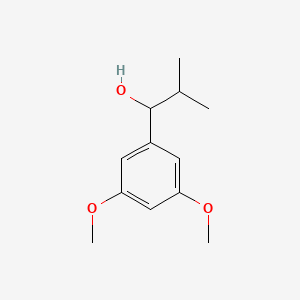

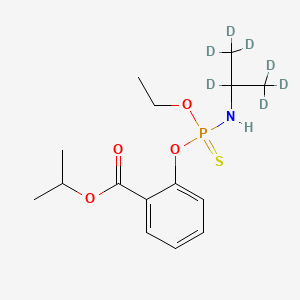
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
